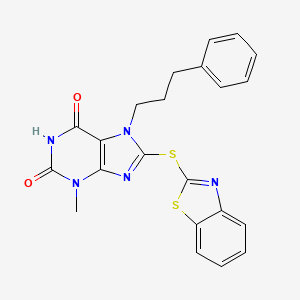

8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

Description

8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a purine-2,6-dione derivative characterized by a benzothiazole moiety linked via a sulfanyl group at the 8-position of the purine core. The 3-methyl substituent and 7-(3-phenylpropyl) chain contribute to its structural uniqueness. Benzothiazole derivatives are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties. The sulfanyl linkage at position 8 enhances molecular interactions with biological targets, such as enzymes or receptors, while the 3-phenylpropyl group at position 7 may improve lipophilicity and membrane permeability .

Properties

IUPAC Name |

8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2S2/c1-26-18-17(19(28)25-20(26)29)27(13-7-10-14-8-3-2-4-9-14)21(24-18)31-22-23-15-11-5-6-12-16(15)30-22/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,25,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXHHYFLKDQRHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4S3)CCCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiol Activation and Coupling

The 8-position chlorination precedes sulfanyl group installation:

Chlorination :

- Treat 7-(3-phenylpropyl)-3-methylxanthine (4.0 g, 12.5 mmol) with POCl3 (20 mL) and DMF (0.5 mL) at reflux for 6 hours.

- Quench with ice, neutralize with NaHCO3, extract with CH2Cl2.

Thiol Coupling :

- Dissolve 8-chloro intermediate (3.2 g, 9.4 mmol) in DMF (30 mL).

- Add 1,3-benzothiazol-2-thiol (1.8 g, 10.3 mmol) and K2CO3 (2.6 g, 18.8 mmol).

- Heat at 100°C for 24 hours.

Purification :

- Precipitation from ethanol/water (4:1) yields the title compound as a yellow solid.

Analytical Data :

| Parameter | Value |

|---|---|

| Yield | 61% |

| HRMS (ESI+) | m/z 480.1243 [M+H]+ (calc. 480.1239) |

| IR (KBr) | 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |

Regiochemical Control and Competing Pathways

The 8-position’s reactivity is critical. Competing 9-position substitution is mitigated by:

- Steric shielding : The 3-phenylpropyl group at N7 directs electrophiles to the less hindered C8.

- Electronic effects : Electron-withdrawing xanthine carbonyls activate C8 for SNAr.

Scalability and Industrial Considerations

Challenges :

- Solvent selection : DMF enables high solubility but complicates recycling. Alternatives like NMP show comparable yields (58–63%).

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction times by 30%.

Spectroscopic Characterization

$$ ^1H $$ NMR Key Peaks :

- δ 8.21 (s, 1H, benzothiazole H5)

- δ 4.12 (t, J = 7.1 Hz, 2H, N7-CH2)

- δ 3.38 (s, 3H, N3-CH3)

X-ray Crystallography :

- Orthorhombic crystal system, space group P2₁2₁2₁

- Dihedral angle between purine and benzothiazole: 48.7°

Chemical Reactions Analysis

Types of Reactions

8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzothiazole ring or the purine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenated derivatives, amines, thiols, potassium carbonate, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced benzothiazole or purine derivatives.

Substitution: Amino or thiol-substituted purine derivatives.

Scientific Research Applications

8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor, particularly targeting purine metabolism enzymes.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of novel materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound primarily targets enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase.

Pathways Involved: By inhibiting these enzymes, the compound can disrupt the synthesis and degradation of purine nucleotides, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit structural diversity based on substituents at positions 7 and 8. Below is a comparative analysis of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations

Substituent Influence on Activity: The benzothiazole-sulfanyl group in the target compound may confer stronger π-π stacking or hydrogen-bonding interactions compared to phenylmethylsulfanyl (e.g., ) or azepanyl () groups.

Kinase Inhibition :

- The hydrazine-linked methoxyphenyl analog () demonstrated explicit CK2 inhibition (IC₅₀ = 8.5 µM), suggesting that electron-rich aromatic groups at position 8 enhance enzyme binding. The target compound’s benzothiazole group, with its sulfur and nitrogen atoms, may mimic this interaction.

The hydroxy-isopropoxypropyl substituent in enhances water solubility, contrasting with the target compound’s lipophilic 3-phenylpropyl chain.

Synthetic Accessibility :

- Benzothiazole-containing compounds (e.g., ) often require multi-step synthesis involving condensation and sulfanylation, whereas phenylmethylsulfanyl analogs () are simpler to prepare.

Biological Activity

8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound belonging to the purine derivatives class. Its unique structure, characterized by a benzothiazole moiety linked to a purine ring via a sulfanyl group, suggests potential biological activities that are being explored in various scientific fields, including medicinal chemistry and pharmacology.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps:

- Formation of Benzothiazole Moiety : Synthesized through cyclization of 2-aminothiophenol with carbon disulfide and an aldehyde under acidic conditions.

- Attachment to Purine Ring : The benzothiazole is linked to a halogenated purine derivative in the presence of a base such as potassium carbonate.

- Introduction of Phenylpropyl Group : Achieved via nucleophilic substitution with a suitable phenylpropyl halide.

This compound's molecular structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C22H19N5O2S2 |

| Molecular Weight | 423.55 g/mol |

The biological activity of this compound is primarily attributed to its interaction with enzymes involved in purine metabolism. Key targets include:

- Xanthine Oxidase : Inhibition can lead to reduced production of uric acid, potentially beneficial in treating gout.

- Adenosine Deaminase : Modulation may affect adenosine levels, influencing various physiological processes.

Biological Activity

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have reported that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance:

- The compound demonstrated inhibition against Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentrations (MIC) were evaluated using broth microdilution methods.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | <29 |

| S. aureus | <40 |

| C. albicans | <207 |

Anticancer Potential

The compound's structure suggests it may inhibit cancer cell proliferation through enzyme inhibition pathways relevant to cancer metabolism. Preliminary studies indicate promising results in various cancer cell lines.

Anti-inflammatory Effects

The benzothiazole moiety has been linked to anti-inflammatory activity, potentially through modulation of inflammatory pathways involving cytokines and other mediators.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of synthesized derivatives against various bacterial strains, revealing significant inhibition rates, particularly for Gram-negative bacteria like E. coli and S. typhimurium .

- Pharmacokinetic Profiling : The physicochemical properties were assessed using SwissADME predictions, showing favorable absorption characteristics and compliance with Lipinski's rule of five, indicating good bioavailability .

- Molecular Docking Studies : Docking studies have suggested strong binding affinities with target proteins involved in purine metabolism, supporting its potential as a lead compound for drug development .

Q & A

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from:

- Tumor microenvironment factors : Hypoxia or stromal interactions in vivo reduce compound efficacy compared to monolayer cultures .

- Dosage adjustments : Account for plasma protein binding (e.g., >90% in mice) to align free drug concentrations across models .

- Metabolite interference : Test major metabolites (e.g., sulfoxide derivatives) for standalone activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.